tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)16-10-8-17(9-10)12-7-5-4-6-11(12)15/h4-7,10H,8-9,15H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKZYBBPLVXATG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with 2-aminophenyl azetidine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used solvents include dichloromethane and ethanol, while catalysts such as palladium complexes may be employed to enhance the reaction efficiency .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are often employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions may lead to the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Scientific Research Applications
The applications of tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate span several scientific disciplines:
Organic Chemistry
- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of complex organic molecules, facilitating the construction of various chemical frameworks used in pharmaceuticals and agrochemicals .
Biological Research
- Enzyme Mechanism Studies : It is employed to investigate enzyme mechanisms and protein interactions. The compound's ability to selectively interact with specific enzymes makes it a valuable tool in biochemical research.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, particularly against Gram-positive bacteria. Its structural components allow for interactions that disrupt bacterial membranes .
Medicinal Chemistry
- Drug Development : Research is ongoing to explore its potential as a building block for new pharmaceuticals. Its unique structure suggests possible applications in developing drugs targeting specific diseases .
- Cytotoxicity Studies : The compound has been evaluated for cytotoxic effects on cancer cell lines, indicating its potential role in cancer therapy .
Data Summary
The following table summarizes the biological activities observed for this compound:
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Antibacterial Efficacy : A study demonstrated its effectiveness against Staphylococcus aureus, suggesting mechanisms involving membrane disruption.
- Enzyme Inhibition Analysis : Research focused on its ability to inhibit enzymes involved in metabolic pathways, showcasing its potential therapeutic applications in metabolic disorders.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Variations in Azetidine Substituents
The substituent on the azetidine nitrogen significantly alters physicochemical and biological properties. Key analogues include:
Variations in Aromatic Ring Substituents
Modifications to the aromatic group influence electronic properties and binding affinity:
Hybrid and Complex Analogues
Compounds combining multiple structural motifs exhibit unique properties:
Biological Activity
Tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H21N3O2
- Molecular Weight : 263.34 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC(C)(C)OC(=O)N1CNC1C2=CC=C(C=C2)N
Synthesis
The synthesis of this compound typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the formation of the azetidine ring and subsequent attachment of the aniline moiety. Common methods include using tert-butyl dicarbonate (Boc2O) in the presence of bases like triethylamine under controlled conditions to ensure high yield and purity.
1. Anticancer Properties
Research has shown that compounds similar to this compound exhibit notable anticancer activity. For instance, studies on structurally related compounds have demonstrated significant antiproliferative effects against various cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and U87 MG (glioblastoma) cells. The mechanism often involves the inhibition of key signaling pathways such as PI3K and mTORC1, which are crucial for cancer cell survival and proliferation .
2. Antimicrobial Activity
Compounds with similar structures have been tested for antimicrobial properties, showing effectiveness against a range of bacterial strains. The biological activity is often attributed to their ability to disrupt bacterial cell wall synthesis or interfere with protein synthesis within bacterial cells .
The mechanism by which this compound exerts its biological effects involves:
- Binding Affinity : The structural rigidity provided by the azetidine ring enhances binding affinity to target proteins.
- Selective Deprotection : The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing for further biochemical interactions.
Case Study 1: Antiproliferative Activity
In a study evaluating various derivatives of azetidine-based compounds, it was found that those with additional lipophilic substituents exhibited enhanced antiproliferative activity against MCF-7 cells. The most potent compound showed an IC50 value significantly lower than that of standard chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of azetidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that selected compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential applications in treating resistant bacterial infections .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C14H21N3O2 |
| Molecular Weight | 263.34 g/mol |
| Anticancer Activity | Effective against MCF-7, HCT116, U87 MG |
| Antimicrobial Activity | Effective against various bacterial strains |
| Mechanism of Action | Inhibition of PI3K/mTORC1 pathways |
Q & A
Q. What are the optimal synthetic routes for tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate, and how can reaction conditions be controlled to maximize yield and purity?
- Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate derivatives with functionalized azetidine intermediates. For example, tert-butyl chloroformate can react with azetidin-3-amine derivatives under anhydrous conditions in the presence of a base like triethylamine. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions such as hydrolysis. Yield optimization may require iterative purification via column chromatography or recrystallization .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- NMR : The tert-butyl group appears as a singlet (~1.4 ppm for nine protons) in H NMR. The azetidine ring protons resonate between 3.0–4.5 ppm, while the 2-aminophenyl moiety shows aromatic protons (6.5–7.5 ppm) and NH signals (variable depending on solvent).
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] for CHNO: expected m/z 262.16).
- IR : Carbamate C=O stretch (~1680–1720 cm) and NH stretches (~3300–3500 cm) .
Advanced Research Questions
Q. What strategies resolve contradictory crystallographic data during structural elucidation?
- Methodological Answer : Use dual refinement approaches in programs like SHELXL to test alternative models. For example, if disorder is observed in the azetidine ring or tert-butyl group, apply occupancy refinement and constraints to stabilize the model. Validate hydrogen bonding (e.g., NH–O interactions) against electron density maps. Cross-check with DFT-optimized geometries to resolve ambiguities .
Q. How does the azetidine ring influence nucleophilic substitution reactivity in derivatization reactions?
- Methodological Answer : The azetidine’s strained three-membered ring enhances reactivity in ring-opening reactions. For example, treatment with electrophiles (e.g., alkyl halides) at the secondary amine site proceeds via SN2 mechanisms. Solvent polarity (e.g., DMF vs. THF) and steric effects from the tert-butyl group modulate reaction rates. Monitor progress via TLC or HPLC to optimize conditions for specific derivatives .
Q. What in vitro assays evaluate enzymatic inhibition potential?
- Methodological Answer :
- Fluorescence Polarization Assays : Measure binding affinity to target enzymes (e.g., kinases or proteases) using fluorescently labeled substrates.
- Kinetic Studies : Determine IC values via dose-response curves under varying substrate concentrations.
- Surface Plasmon Resonance (SPR) : Quantify real-time interaction kinetics (k/k) between the compound and immobilized enzyme .
Key Considerations for Experimental Design
- Crystallography : Use synchrotron radiation for high-resolution data collection if twinning or weak diffraction is observed. Apply SHELXD for phase determination in challenging cases .
- Structure-Activity Relationship (SAR) : Systematically modify the 2-aminophenyl substituent (e.g., electron-withdrawing groups) to enhance binding affinity. Compare with analogs like tert-butyl N-[1-(4-hydroxymethylphenyl)azetidin-3-yl]carbamate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
